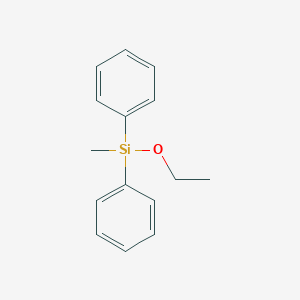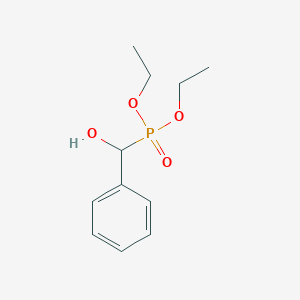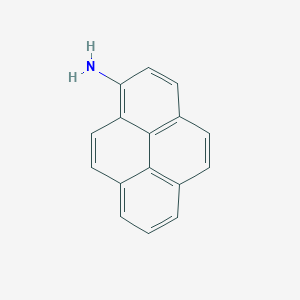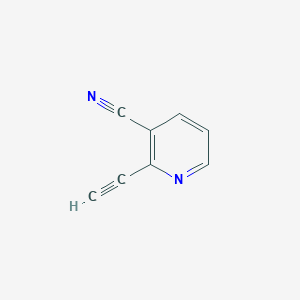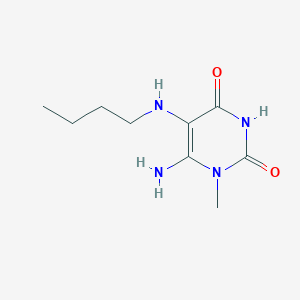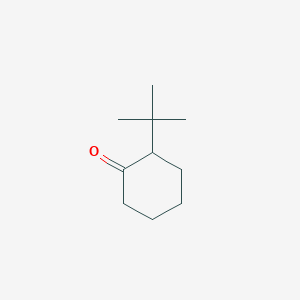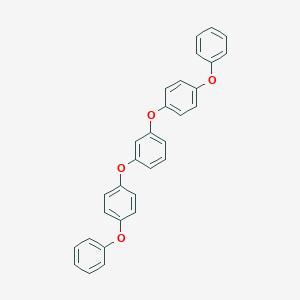
1,3-Bis(4-phenoxyphenoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(4-phenoxyphenoxy)benzene, also known as BPPB, is a chemical compound that belongs to the family of bisphenoxyaryls. This compound has gained significant attention due to its unique properties, making it an essential component in various scientific research studies.
Mécanisme D'action
The mechanism of action of 1,3-Bis(4-phenoxyphenoxy)benzene is not well understood. However, studies have shown that 1,3-Bis(4-phenoxyphenoxy)benzene has a high affinity for certain receptors in the body, which may be responsible for its various physiological effects.
Effets Biochimiques Et Physiologiques
1,3-Bis(4-phenoxyphenoxy)benzene has been shown to have several biochemical and physiological effects. Studies have shown that 1,3-Bis(4-phenoxyphenoxy)benzene has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, 1,3-Bis(4-phenoxyphenoxy)benzene has been shown to have neuroprotective effects and may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 1,3-Bis(4-phenoxyphenoxy)benzene in lab experiments is its unique properties. 1,3-Bis(4-phenoxyphenoxy)benzene has a high melting point and is highly stable, making it an ideal compound for use in various experiments. However, one of the limitations of using 1,3-Bis(4-phenoxyphenoxy)benzene is its high cost, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 1,3-Bis(4-phenoxyphenoxy)benzene. One of the significant areas of research is the development of new liquid crystal materials using 1,3-Bis(4-phenoxyphenoxy)benzene as a component. Additionally, further studies are needed to understand the mechanism of action of 1,3-Bis(4-phenoxyphenoxy)benzene and its potential use in the treatment of various diseases.
In conclusion, 1,3-Bis(4-phenoxyphenoxy)benzene is a unique compound that has gained significant attention in various scientific research studies. Its diverse applications and unique properties make it an essential component in the development of various electronic devices and the study of various diseases. Further research is needed to understand its mechanism of action and potential use in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 1,3-Bis(4-phenoxyphenoxy)benzene is a complex process that involves several steps. One of the most common methods of synthesizing 1,3-Bis(4-phenoxyphenoxy)benzene is through the reaction between 4-bromophenol and 4-phenoxyphenol in the presence of a base. This reaction results in the formation of 1,3-Bis(4-phenoxyphenoxy)benzene, which can be purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
1,3-Bis(4-phenoxyphenoxy)benzene has been extensively studied for its diverse applications in scientific research. One of the significant applications of 1,3-Bis(4-phenoxyphenoxy)benzene is in the field of liquid crystal research. It is used as a component in the synthesis of liquid crystals, which are widely used in various electronic devices such as televisions and computer screens. Additionally, 1,3-Bis(4-phenoxyphenoxy)benzene has been used in the development of organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Propriétés
Numéro CAS |
1638-12-6 |
|---|---|
Nom du produit |
1,3-Bis(4-phenoxyphenoxy)benzene |
Formule moléculaire |
C30H22O4 |
Poids moléculaire |
446.5 g/mol |
Nom IUPAC |
1,3-bis(4-phenoxyphenoxy)benzene |
InChI |
InChI=1S/C30H22O4/c1-3-8-23(9-4-1)31-25-14-18-27(19-15-25)33-29-12-7-13-30(22-29)34-28-20-16-26(17-21-28)32-24-10-5-2-6-11-24/h1-22H |
Clé InChI |
KYSKNYFGWVBAOD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC(=CC=C3)OC4=CC=C(C=C4)OC5=CC=CC=C5 |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC(=CC=C3)OC4=CC=C(C=C4)OC5=CC=CC=C5 |
Autres numéros CAS |
1638-12-6 |
Synonymes |
1,3-bis(4-phenoxyphenoxy)benzene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



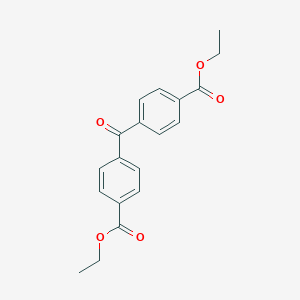
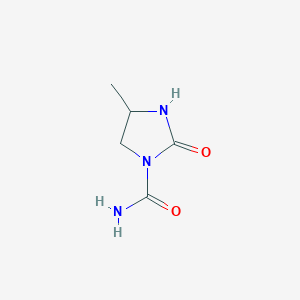
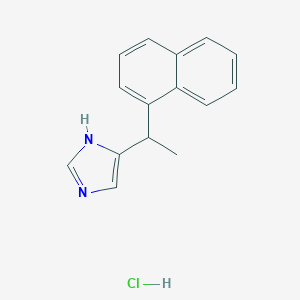
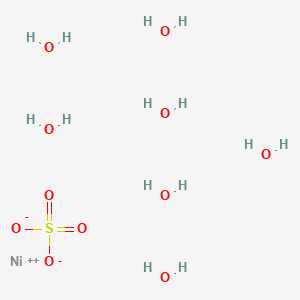
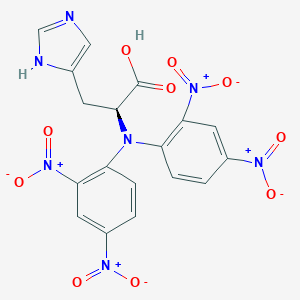
![ethyl 2-[[2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoate](/img/structure/B158614.png)
